REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:10]3([CH2:15][CH2:14][N:13](C#N)[CH2:12][CH2:11]3)[C:9](=[O:18])[NH:8][C:5]2=[CH:6][CH:7]=1.[OH-].[Na+]>C(O)CO.C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:10]3([CH2:11][CH2:12][NH:13][CH2:14][CH2:15]3)[C:9](=[O:18])[NH:8][C:5]2=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
5-Bromo-1,2-dihydro-2-oxospiro[3H-indole-3,4′-piperidine]-1′-cyano
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Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=CC1)NC(C21CCN(CC1)C#N)=O
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Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 10% aqueous K2CO3 (2×100 m)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
residue purified by silica gel chromatography (30% MeOH/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=CC1)NC(C21CCNCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |